3-(4-Fluorophenyl)-7-(2-oxopropoxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group at the 3-position and an oxopropoxy group at the 7-position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with 7-hydroxy-2H-chromen-2-one in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Oxopropoxy Group Introduction: The intermediate compound is then reacted with an appropriate reagent, such as 2-bromoacetone, under basic conditions to introduce the oxopropoxy group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-methylphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a methyl group instead of a fluorine atom.
3-(4-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
Properties
Molecular Formula |
C18H13FO4 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C18H13FO4/c1-11(20)10-22-15-7-4-13-8-16(18(21)23-17(13)9-15)12-2-5-14(19)6-3-12/h2-9H,10H2,1H3 |
InChI Key |
CVLBTIIAFMTZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.